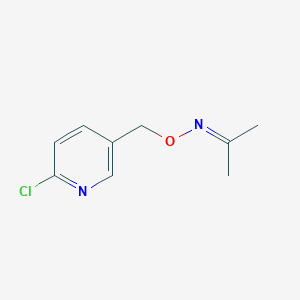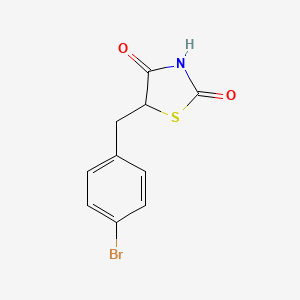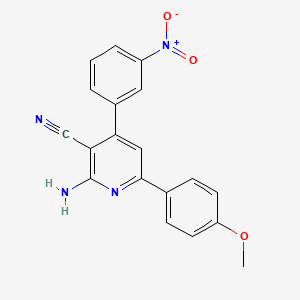
2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Functional Group Introduction: The amino, methoxy, and nitro groups can be introduced through substitution reactions using appropriate reagents.
Nitrile Group Addition: The nitrile group can be added through cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reactions.
Purification Techniques: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like hydroxide ions.
Major Products
Oxidation Products: Could include nitroso or nitro derivatives.
Reduction Products: Could include amino derivatives.
Substitution Products: Could include halogenated or hydroxylated derivatives.
Scientific Research Applications
2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, influencing biological pathways.
Chemical Reactivity: The functional groups may participate in various chemical reactions, determining the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(3-nitrophenyl)nicotinonitrile: Lacks the methoxy group.
2-Amino-6-(4-methoxyphenyl)nicotinonitrile: Lacks the nitro group.
4-(3-Nitrophenyl)nicotinonitrile: Lacks both the amino and methoxy groups.
Uniqueness
The presence of both amino and nitro groups, along with the methoxy group, makes 2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile unique
Properties
Molecular Formula |
C19H14N4O3 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14N4O3/c1-26-15-7-5-12(6-8-15)18-10-16(17(11-20)19(21)22-18)13-3-2-4-14(9-13)23(24)25/h2-10H,1H3,(H2,21,22) |
InChI Key |
HOFHEPIWHDLNAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


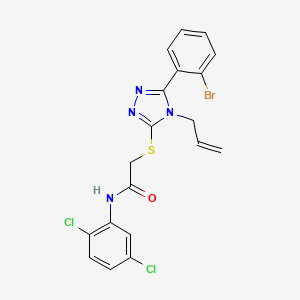
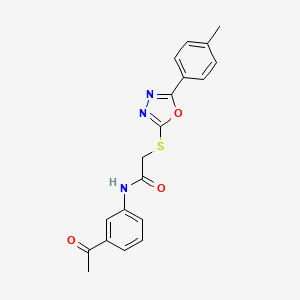


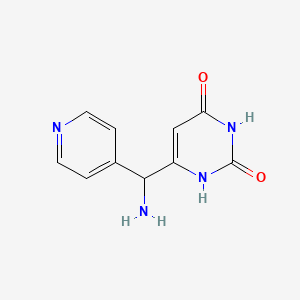
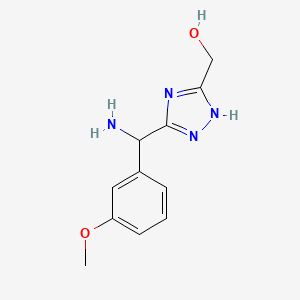

![[1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile](/img/structure/B11773748.png)
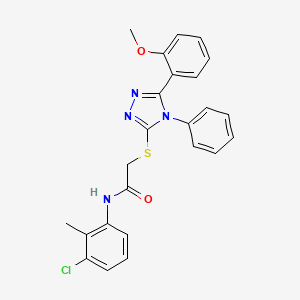

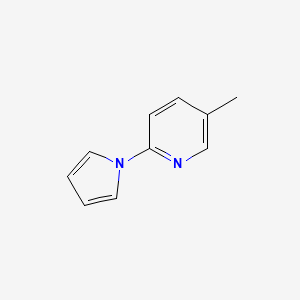
![Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773774.png)
